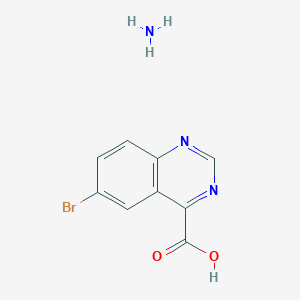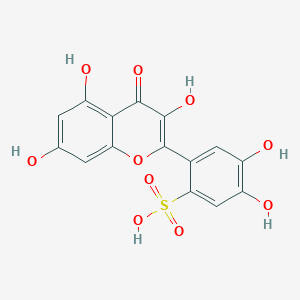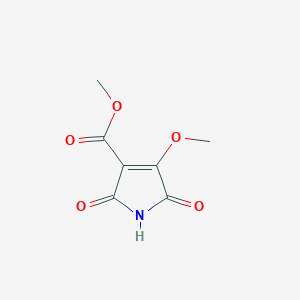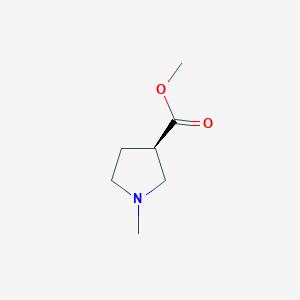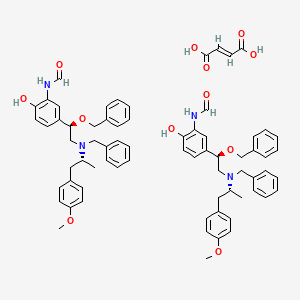
N-(5-((R)-2-(benzyl((R)-1-(4-methoxyphenyl)propan-2-yl)amino)-1-(benzyloxy)ethyl)-2-hydroxyphenyl)formamide hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Dibenzylated formoterol: is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.6 g/mol . It is an advanced intermediate used in the preparation of formoterol hemifumarate, a potent, selective, and long-acting beta2-adrenoceptor agonist . This compound is known for its role in the synthesis of formoterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,O-Dibenzylated formoterol involves several steps. One common method includes the extraction of the protected (N,O-dibenzylated) formoterol base using ethyl acetate and ammonia . The process typically involves the following steps:
Protection: The formoterol base is protected by benzylation.
Extraction: The protected formoterol base is extracted using a mixture of ethyl acetate and ammonia.
Purification: The extracted compound is purified to obtain N,O-Dibenzylated formoterol.
Industrial Production Methods: Industrial production of N,O-Dibenzylated formoterol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,O-Dibenzylated formoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of formoterol derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N,O-Dibenzylated formoterol has several scientific research applications, including:
Mecanismo De Acción
N,O-Dibenzylated formoterol exerts its effects by acting as a beta2-adrenoceptor agonist. It binds to beta2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This mechanism is similar to that of formoterol, which is used to treat asthma and COPD by relaxing the airway muscles and improving airflow .
Comparación Con Compuestos Similares
Formoterol: A long-acting beta2-agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta2-agonist with a similar mechanism of action.
Albuterol: A short-acting beta2-agonist used for quick relief of asthma symptoms.
Uniqueness: N,O-Dibenzylated formoterol is unique due to its role as an intermediate in the synthesis of formoterol hemifumarate. Its specific chemical structure allows for the selective and long-acting effects of formoterol, making it a valuable compound in medicinal chemistry and pharmaceutical production .
Propiedades
Fórmula molecular |
C70H76N4O12 |
|---|---|
Peso molecular |
1165.4 g/mol |
Nombre IUPAC |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-phenylmethoxyethyl]-2-hydroxyphenyl]formamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-33(39-23-28-11-7-4-8-12-28)29-15-18-32(37)31(20-29)34-24-36;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,33,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*25-,33+;/m11./s1 |
Clave InChI |
KZKVNIHAZLPNQX-DSUHOICQSA-N |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


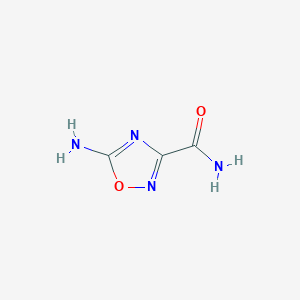
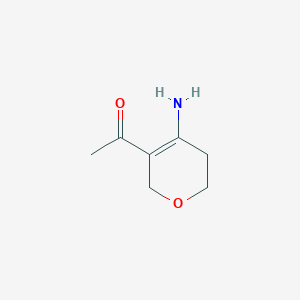
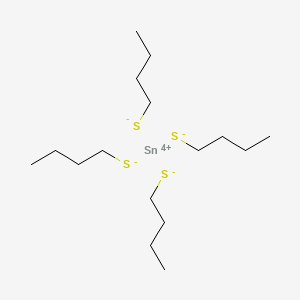
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

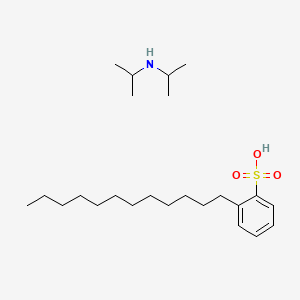
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
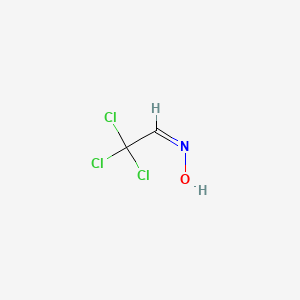
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)

